REACTION_CXSMILES
|
[F:1][C:2]1[CH:17]=[CH:16][C:5]([CH2:6][C:7]2[C:8](O)=[N:9][C:10]([CH3:14])=[N:11][C:12]=2[CH3:13])=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:8]1[C:7]([CH2:6][C:5]2[CH:16]=[CH:17][C:2]([F:1])=[CH:3][CH:4]=2)=[C:12]([CH3:13])[N:11]=[C:10]([CH3:14])[N:9]=1
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Name
|
5-(4-fluorobenzyl)-2,6-dimethylpyrimidin-4-ol
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Quantity
|
730 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CC=2C(=NC(=NC2C)C)O)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
ethyl acetate (50 mL) was added to the residue
|
Type
|
WASH
|
Details
|
The organic solution was washed with saturated sodium bicarbonate (50 mL), water (50 mL), and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1CC1=CC=C(C=C1)F)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 527 mg | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |